Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Overview
Description
“Methyl 1-acetyl-4-oxopiperidine-3-carboxylate” is a chemical compound with the molecular weight of 199.21 . It is typically stored at 4 degrees Celsius . The compound is usually in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1-acetyl-4-oxopiperidine-3-carboxylate”. The InChI code is "1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3" . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-acetyl-4-oxopiperidine-3-carboxylate” is an oil-like substance . It is stored at 4 degrees Celsius . The compound has a molecular weight of 199.21 .Scientific Research Applications
Synthesis and Catalytic Applications
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate and its derivatives have been extensively studied for their synthesis and use in catalytic applications. For instance, Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, which is important for pharmaceutical applications (Wang, Zhao, Xue, & Chen, 2018).
Role in Synthesis of Bioactive Compounds
The compound also plays a significant role in the synthesis of bioactive compounds. Xin-zhi Chen (2011) demonstrated the synthesis of tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate in the synthesis of protein tyrosine kinase inhibitors, highlighting its potential in drug development (Chen Xin-zhi, 2011).
Stereochemistry and Molecular Structure
Research by Fernández et al. (1993) focused on the structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate, revealing insights into its keto-enol tautomerism and configurational isomerism. Such studies are crucial in understanding the chemical behavior of this compound (Fernández, Casares, Gálvez, & Bellanato, 1993).
Applications in Asymmetric Synthesis
Another significant application is in asymmetric synthesis, as highlighted by Hao et al. (2011), who developed a novel method for synthesizing cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent protein kinase inhibitors (Hao, Liu, Zhang, & Chen, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOHJSZJXTQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556489 | |
Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |
CAS RN |
17038-83-4 | |
Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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